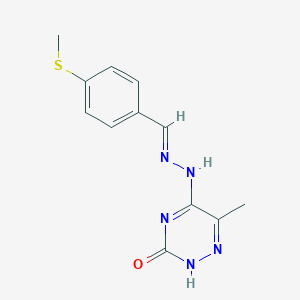
5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide, also known as BVT.948, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 948.
Mechanism of Action
5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide exerts its therapeutic effects by inhibiting the activity of a protein called Rho-associated coiled-coil kinase (ROCK). ROCK is involved in various cellular processes such as cell migration, proliferation, and apoptosis. Inhibition of ROCK activity by 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide leads to a reduction in inflammation, tumor growth, and fibrosis.
Biochemical and Physiological Effects:
5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide has also been shown to inhibit the proliferation and migration of cancer cells. Additionally, 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide has been shown to reduce fibrosis in various organs such as the liver, lung, and kidney.
Advantages and Limitations for Lab Experiments
5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide has several advantages for use in lab experiments. It is highly soluble in water, making it easy to prepare solutions for in vitro and in vivo experiments. 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide is also stable under physiological conditions, making it suitable for use in animal models. However, one limitation of 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for research on 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide. One potential area of research is the development of more potent and selective inhibitors of ROCK. Another area of research is the investigation of the potential use of 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide in the treatment of other diseases such as neurodegenerative disorders. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide in order to optimize its therapeutic potential.
Conclusion:
In conclusion, 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide is a chemical compound that has shown promising therapeutic potential in various fields of research. Its ability to inhibit the activity of ROCK makes it a potential candidate for the treatment of diseases such as multiple sclerosis, rheumatoid arthritis, and cancer. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide.
Synthesis Methods
5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with morpholine. The resulting product is then treated with ammonium hydroxide to obtain 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide in high purity.
Scientific Research Applications
5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic properties. 5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide has also been studied for its potential use in the treatment of diseases such as multiple sclerosis, rheumatoid arthritis, and cancer.
properties
Product Name |
5-bromo-N-(4-morpholinyl)-2-thiophenesulfonamide |
|---|---|
Molecular Formula |
C8H11BrN2O3S2 |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
5-bromo-N-morpholin-4-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C8H11BrN2O3S2/c9-7-1-2-8(15-7)16(12,13)10-11-3-5-14-6-4-11/h1-2,10H,3-6H2 |
InChI Key |
FGGWMYNFAQCGBR-UHFFFAOYSA-N |
SMILES |
C1COCCN1NS(=O)(=O)C2=CC=C(S2)Br |
Canonical SMILES |
C1COCCN1NS(=O)(=O)C2=CC=C(S2)Br |
solubility |
36.6 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B254710.png)

![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254715.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254718.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)

![1-(3-Bromophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254728.png)


![ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B254733.png)
![5-[2-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254735.png)
![5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254737.png)
![3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide](/img/structure/B254738.png)